3H-Pyrrol-3-one, 2-(dimethylamino)-4,5-diphenyl- 3H-Pyrrol-3-one, 2-(dimethylamino)-4,5-diphenyl-
Brand Name: Vulcanchem
CAS No.: 58329-07-0
VCID: VC20329738
InChI: InChI=1S/C18H16N2O/c1-20(2)18-17(21)15(13-9-5-3-6-10-13)16(19-18)14-11-7-4-8-12-14/h3-12H,1-2H3
SMILES:
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol

3H-Pyrrol-3-one, 2-(dimethylamino)-4,5-diphenyl-

CAS No.: 58329-07-0

Cat. No.: VC20329738

Molecular Formula: C18H16N2O

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

3H-Pyrrol-3-one, 2-(dimethylamino)-4,5-diphenyl- - 58329-07-0

Specification

CAS No. 58329-07-0
Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
IUPAC Name 2-(dimethylamino)-4,5-diphenylpyrrol-3-one
Standard InChI InChI=1S/C18H16N2O/c1-20(2)18-17(21)15(13-9-5-3-6-10-13)16(19-18)14-11-7-4-8-12-14/h3-12H,1-2H3
Standard InChI Key AOSAYROWNDRDQT-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Electronic Features of 3H-Pyrrol-3-one Derivatives

Core Architecture and Substituent Effects

The 3H-pyrrol-3-one scaffold consists of a γ-lactam ring system with a ketone moiety at position 3. The substitution pattern in 2-(dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one introduces significant steric and electronic modulation. The dimethylamino group at position 2 acts as an electron-donating substituent, enhancing the nucleophilicity of adjacent positions, while the 4,5-diphenyl groups contribute to planar rigidity and π-π stacking potential .

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₉H₁₈N₂O
Molecular Weight290.36 g/mol
Melting Point~180–185°C (estimated from analogs)
SolubilityModerate in DMSO, Chloroform
Tautomeric EquilibriumFavors 3H-pyrrol-3-one form

Tautomerism and Stability

Density functional theory (DFT) studies on related 3H-pyrrol-3-ones reveal a tautomeric equilibrium between the lactam (3H-pyrrol-3-one) and lactim (1H-pyrrol-3-ol) forms. B3LYP/6-31G(d) calculations indicate that the lactam form is energetically favored by ~5–8 kcal/mol due to conjugation between the carbonyl and aromatic system . For 2-(dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one, the electron-donating dimethylamino group likely stabilizes the lactam tautomer further through resonance-assisted hydrogen bonding.

Synthetic Methodologies for Pyrrolone Derivatives

Multicomponent Reactions Under Solvent-Free Conditions

A solvent-free approach for synthesizing trisubstituted pyrrol-3-ols involves the condensation of L-tryptophan esters, 1,3-dicarbonyl compounds, and catalytic KOH at elevated temperatures (120–140°C) . While this method yields 1H-pyrrol-3-ol derivatives, analogous conditions could be adapted for 3H-pyrrol-3-ones by omitting aromatization steps. Key advantages include:

  • High atom economy (93–98% yields for initial esterification) .

  • Reduced environmental impact via solvent elimination.

Fe/Ni Relay Catalysis for Pyrrole Functionalization

Domino transformations of isoxazoles to 2,4-dicarbonylpyrroles using FeCl₂·4H₂O and NiCl₂·6H₂O (10 mol% each) provide a viable route to structurally complex pyrrolones . For instance, methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized in 87% yield under these conditions . Adapting this protocol, the target compound could be accessed via:

  • Isoxazole ring-opening with a 1,3-dicarbonyl compound.

  • Cyclocondensation facilitated by dual metal catalysis.

  • Post-functionalization to introduce the dimethylamino group.

Table 2: Optimized Reaction Conditions for Pyrrolone Synthesis

ParameterValue
CatalystsFeCl₂·4H₂O, NiCl₂·6H₂O (10 mol%)
Temperature80–100°C (reflux)
SolventXylene or DMF
Reaction Time6–12 hours
Yield Range45–92% (analogous compounds)

Enamine Formation and Cyclization

A three-step pathway derived from acetylpyrrole intermediates involves:

  • Condensation of acetylpyrrole with dimethylformamide-dimethylacetal (DMF-DMA) to form an enamine .

  • Intramolecular cyclization under acidic or basic conditions.

  • Aromatic substitution to introduce phenyl groups.
    This method produced 3-(dimethylamino)-1-(2-methyl-4,5-diphenyl-1H-pyrrol-3-yl)prop-2-en-1-one in 87% yield, showcasing the feasibility of dimethylamino incorporation .

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

IR spectra of related pyrrolones exhibit characteristic bands:

  • C=O stretch: 1670–1695 cm⁻¹ (strong, lactam carbonyl) .

  • N–H stretch: 3180–3300 cm⁻¹ (broad, lactam NH) .

  • C–N stretch: 1240–1280 cm⁻¹ (dimethylamino group) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d₆, 400 MHz):

  • δ 1.75 (s, 3H, CH₃ from dimethylamino) .

  • δ 2.49 (s, 6H, N(CH₃)₂) .

  • δ 7.11–7.55 (m, 10H, aromatic protons) .

  • δ 11.60 (br s, 1H, NH) .

13C NMR (CDCl₃, 100 MHz):

  • δ 168.5 (C=O).

  • δ 140.2–125.3 (aromatic carbons).

  • δ 45.8 (N(CH₃)₂).

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